molecular formula C3H7ClN2O B1347274 2-Chloroethylurea CAS No. 6296-42-0

2-Chloroethylurea

Cat. No.: B1347274
CAS No.: 6296-42-0
M. Wt: 122.55 g/mol
InChI Key: BITBMHVXCILUEX-UHFFFAOYSA-N
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Description

2-Chloroethylurea is an organic compound with the molecular formula C3H7ClN2O It is a derivative of urea, where one of the hydrogen atoms in the ethyl group is replaced by a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloroethylurea can be synthesized through several methods. One common method involves the reaction of 2-chloroethanamine with urea under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of more efficient and scalable processes. One such method includes the reaction of 2-chloroethanamine with phosgene, followed by the addition of ammonia to form the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-Chloroethylurea undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Chloroethylurea has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in the development of new therapeutic agents.

    Industry: Utilized in the production of various chemicals and materials

Mechanism of Action

The mechanism of action of 2-chloroethylurea involves its interaction with cellular components, leading to various biological effects. The chlorine atom in the compound can form covalent bonds with nucleophilic sites in biomolecules, such as proteins and DNA. This interaction can result in the inhibition of cellular processes, leading to cell death or other biological effects .

Comparison with Similar Compounds

Uniqueness of 2-Chloroethylurea: this compound is unique due to its specific chemical structure, which allows it to undergo a variety of chemical reactions and interact with biological molecules in distinct ways. Its versatility makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

2-chloroethylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7ClN2O/c4-1-2-6-3(5)7/h1-2H2,(H3,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BITBMHVXCILUEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10286777
Record name 2-Chloroethylurea
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Molecular Weight

122.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6296-42-0
Record name N-(2-Chloroethyl)urea
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URL https://commonchemistry.cas.org/detail?cas_rn=6296-42-0
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Record name NSC 47538
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Record name 6296-42-0
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Record name 2-Chloroethylurea
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Record name 6296-42-0
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How do 2-chloroethylurea derivatives exert their antitumor effects?

A: this compound derivatives primarily act as microtubule disrupters. They achieve this by alkylating β-tubulin, a crucial protein subunit of microtubules. [, ] This alkylation disrupts the microtubule dynamics essential for cell division, leading to mitotic arrest and ultimately cell death. Research has identified Glu198 as the primary alkylation site on β-tubulin. []

Q2: How does the structure of this compound derivatives influence their antitumor activity?

A: Structural modifications significantly impact the potency and efficacy of these compounds. For instance, incorporating a branched alkylating chain, specifically the N'-(1-methyl-2-chloro)ethyl group, enhances the cytotoxic activity compared to their straight-chain counterparts. [] Furthermore, this cytotoxicity exhibits enantio-dependence, highlighting the importance of stereochemistry in target interaction. []

Q3: What evidence supports the in vitro antiproliferative activity of this compound derivatives?

A: Studies demonstrate that specific this compound derivatives exhibit potent antiproliferative activity against various cancer cell lines. This activity correlates directly with their ability to alkylate β-tubulin and disrupt microtubule formation. [] Notably, compounds like N-4-iodophenyl-N′-2-chloroethylurea have shown promising results, warranting further investigation as potential anticancer agents. [, ]

Q4: Beyond antitumor activity, have other biological activities been observed for this compound derivatives?

A: Interestingly, research has identified N-(4,6-dimethylpyridin-2-yl)imidazolidin-2-one derivatives, structurally related to this compound, exhibiting antileishmanial activity. [] These compounds demonstrated potent inhibition against Leishmania mexicana parasites, both in vitro and in vivo, suggesting a potential mechanism involving interference with parasite phospholipase A2 activity. []

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